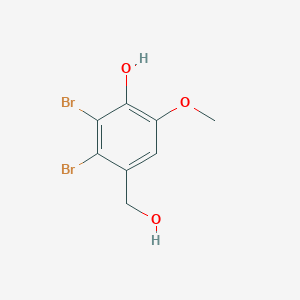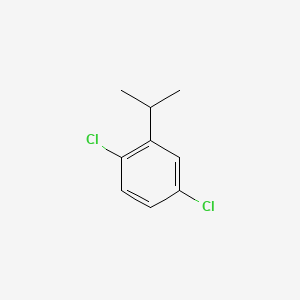![molecular formula C15H16N4O2S B14167786 N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide CAS No. 487030-09-1](/img/structure/B14167786.png)
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methyl groups, and a benzamide moiety linked through a carbamothioyl group. The unique structure of this compound allows it to exhibit a range of pharmacological properties, making it a valuable subject of study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide typically involves the reaction of 4-amino-4-methoxy-6-methylpyrimidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to facilitate the formation of the desired product . The reaction conditions are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to ensure scalability. The use of continuous flow reactors and automated systems allows for efficient production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer activities.
Medicine: Studied for its efficacy against various microbial infections and cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby disrupting essential biological pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide can be compared with other similar compounds such as:
N-(4-methoxy-6-methylpyrimidin-2-yl)benzamide: Lacks the carbamothioyl group, resulting in different biological activities.
N-(4-methoxy-6-methylpyrimidin-2-yl)thiourea: Contains a thiourea moiety instead of a benzamide group, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
487030-09-1 |
|---|---|
Formule moléculaire |
C15H16N4O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H16N4O2S/c1-10-9-12(21-3)17-14(16-10)18-15(22)19(2)13(20)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,17,18,22) |
Clé InChI |
FDZKCQSEXXLYPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=S)N(C)C(=O)C2=CC=CC=C2)OC |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
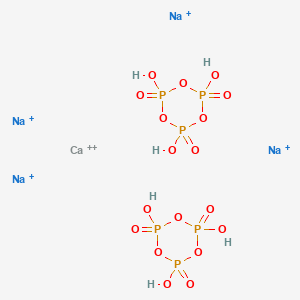
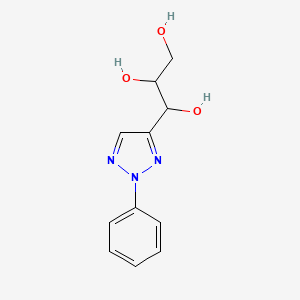
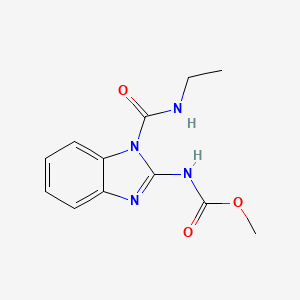

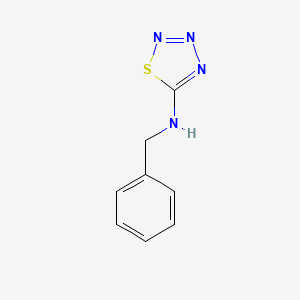


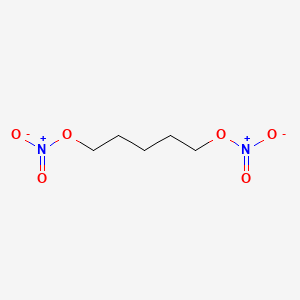
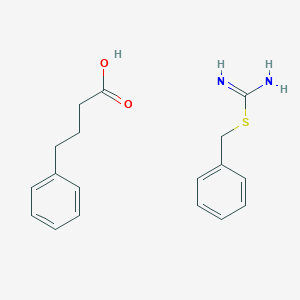
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
